1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate
Overview
Description
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate is a useful research compound. Its molecular formula is C17H24BrClN2O5 and its molecular weight is 451.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.05571 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catechol Oxidase Activity Modeling
- Study 1: Investigated unsymmetrical dinucleating ligands, including bromophenol-based ligands with a piperazine arm, to model the active site of type 3 copper proteins. This research provided insights into the influence of a thioether group near the metal site on catecholase activity (Merkel et al., 2005).
Src Kinase Inhibition
- Study 2: Explored analogues of 4-phenylamino-3-quinolinecarbonitriles, including compounds with a 4-methylpiperazine group, as potent inhibitors of Src kinase activity. This research contributes to understanding the inhibition of Src-mediated cell proliferation (Boschelli et al., 2001).
Structural and Spectral Characterization
- Study 3: Focused on the synthesis of unsymmetrical binucleating ligands and their copper(II) complexes, including variants with a 4-methyl-piperazin group. This study provides data on spectral, electrochemical, and magnetic properties of these complexes (Amudha et al., 1999).
Phosphodiesterase Activity Modeling
- Study 4: Synthesized novel asymmetric phenol-based dinucleating ligands, including those with a 4-methylpiperazine group, for phosphodiesterase activity modeling. This study offers valuable data on the catalytic kinetics of these compounds (Dalton transactions, 2011).
Environmental Degradation Studies
- Study 5: Examined the degradation of chlorotriazine pesticides by sulfate radicals, providing important insights into environmental chemistry and the potential effects of various substituents on reaction rates (Lutze et al., 2015).
Biosensor Development
- Study 6: Developed a biosensor using an ionic liquid containing iridium nanoparticles and polyphenol oxidase for the determination of chlorogenic acid. This research demonstrates the potential applications of such compounds in analytical chemistry and biosensing technologies (Fernandes et al., 2009).
Properties
IUPAC Name |
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O.C2H2O4/c1-12-10-13(16)15(14(17)11-12)20-9-3-4-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h10-11H,3-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSQTSYRRRHUCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCN2CCN(CC2)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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